molecular formula C12H16BrNO2 B2356606 Tert-butyl 2-amino-4-bromo-3-methylbenzoate CAS No. 2248331-93-1

Tert-butyl 2-amino-4-bromo-3-methylbenzoate

Cat. No. B2356606
CAS RN: 2248331-93-1
M. Wt: 286.169
InChI Key: YDBUOSLAOFOXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-4-bromo-3-methylbenzoate is a compound that belongs to the class of benzoic acid derivatives. It is a white crystalline solid that is used in scientific research for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of Tert-butyl 2-amino-4-bromo-3-methylbenzoate is not fully understood. However, it is thought to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the activity of the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-4-bromo-3-methylbenzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been demonstrated to have anxiolytic and sedative effects. Additionally, it has been investigated for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 2-amino-4-bromo-3-methylbenzoate in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it may be difficult to obtain in large quantities and may be expensive.

Future Directions

There are several future directions for the study of Tert-butyl 2-amino-4-bromo-3-methylbenzoate. One area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-amino-4-bromo-3-methylbenzoate and to identify any potential adverse effects. Finally, the development of more efficient and cost-effective synthesis methods for Tert-butyl 2-amino-4-bromo-3-methylbenzoate may also be a future direction of research.

Synthesis Methods

The synthesis of Tert-butyl 2-amino-4-bromo-3-methylbenzoate can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-5-methylbenzoic acid with tert-butanol in the presence of a strong acid catalyst. The resulting tert-butyl 2-bromo-5-methylbenzoate is then treated with aqueous ammonia to form tert-butyl 2-amino-4-bromo-3-methylbenzoate.

Scientific Research Applications

Tert-butyl 2-amino-4-bromo-3-methylbenzoate has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 2-amino-4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-7-9(13)6-5-8(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUOSLAOFOXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4-bromo-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.